(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid
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Overview
Description
“(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid” is a chemical compound with the CAS Number: 1807914-40-4. It has a molecular weight of 238.29 and is typically stored at room temperature. The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O3/c1-8(2)14-10(5-6-13-14)11-9(12(15)16)4-3-7-17-11/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,15,16)/t9-,11-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis
This compound is a powder at room temperature. Its purity is typically around 95%. The compound’s exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available data .Scientific Research Applications
Oxidative Reactions
The catalytic system involving pyrazine-2-carboxylic acid has demonstrated efficacy in the oxidation of alkanes, including methane, ethane, propane, using air and H2O2, highlighting a method to obtain alcohols, aldehydes, ketones, and carboxylic acids with high turnover numbers. This process emphasizes the role of oxygen as the primary oxidant in these reactions (Nizova, Süss-Fink, & Shul’pin, 1997).
Synthesis of Carboxamide and Carboxylate Derivatives
Research on 1H-pyrazole-3-carboxylic acid has led to the successful synthesis of carboxamides and carboxylate derivatives via reactions with binucleophiles, showcasing the versatility of pyrazole derivatives in synthesizing compounds with potential biological activity (Yıldırım, Kandemirli, & Akçamur, 2005).
Coordination Chemistry
The study of pyrazole imine-oxime compounds has revealed distinctive coordination behaviors toward Co(II) and Ni(II), resulting in the formation of binuclear complexes. This research contributes to our understanding of ligand coordination dynamics, offering insights into the design of metal-organic frameworks and catalysts (Gupta, Guedes da Silva, & Pombeiro, 2019).
Decarboxylative Fluorination
A novel approach for the decarboxylative fluorination of heteroaromatic carboxylic acids has been developed, demonstrating the synthesis of fluorinated compounds from pyrazole and other heteroaromatics. This method is pivotal for the creation of fluorinated derivatives for pharmaceuticals and agrochemicals (Yuan, Yao, & Tang, 2017).
Safety and Hazards
Properties
IUPAC Name |
(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)14-10(5-6-13-14)11-9(12(15)16)4-3-7-17-11/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,15,16)/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZRWQOXSICNOC-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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